molecular formula C14H11ClO2S B5604772 S-(4-chlorophenyl) phenoxyethanethioate

S-(4-chlorophenyl) phenoxyethanethioate

Cat. No.: B5604772
M. Wt: 278.8 g/mol
InChI Key: PRLALTXJUBZYJQ-UHFFFAOYSA-N
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Description

S-(4-chlorophenyl) phenoxyethanethioate is a sulfur-containing organothioate compound characterized by a phenoxyethanethioate backbone substituted with a 4-chlorophenyl group. This structure confers unique physicochemical properties, including moderate hydrophobicity and stability under ambient conditions.

Properties

IUPAC Name

S-(4-chlorophenyl) 2-phenoxyethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2S/c15-11-6-8-13(9-7-11)18-14(16)10-17-12-4-2-1-3-5-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLALTXJUBZYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Key Functional Groups Primary Use Toxicity (LD₅₀, rat oral)
This compound C₁₄H₁₁ClO₂S Phenoxyethanethioate, 4-chlorophenyl Research compound (inferred) Not reported
Carbophenothion (S-(((4-chlorophenyl)thio)methyl) O,O-diethyl phosphorodithioate) C₁₁H₁₅ClO₂PS₃ Phosphorodithioate, 4-chlorophenyl Acaricide, insecticide 54 mg/kg
Phosmet (S-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl) O,O-dimethyl phosphorodithioate) C₁₁H₁₂NO₄PS₂ Phosphorodithioate, isoindole-dione Insecticide 147–316 mg/kg

Key Comparisons

Chemical Backbone: this compound lacks the phosphorodithioate moiety present in carbophenothion and phosmet, which are organophosphates. The absence of phosphorus may enhance environmental persistence due to reduced hydrolysis susceptibility.

Bioactivity and Applications: Carbophenothion and phosmet are commercially utilized as pesticides, targeting insects and mites. Their phosphorodithioate groups enable covalent binding to insect nervous system enzymes .

Toxicity Profile: Organophosphates (e.g., carbophenothion) exhibit high acute toxicity (LD₅₀ < 100 mg/kg), whereas this compound’s toxicity is unreported but hypothesized to be lower due to structural differences.

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